Methyl 2-{methyl[(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoate
Description
Methyl 2-{methyl[(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoate is a methyl benzoate derivative featuring a substituted tetrahydrobenzofuran core. The benzofuran moiety is partially hydrogenated (4,5,6,7-tetrahydro), with a ketone at position 4 and methyl substituents at positions 3 and 6 (two methyl groups at 6).
Properties
Molecular Formula |
C21H23NO5 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
methyl 2-[methyl-(3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H23NO5/c1-12-17-15(23)10-21(2,3)11-16(17)27-18(12)19(24)22(4)14-9-7-6-8-13(14)20(25)26-5/h6-9H,10-11H2,1-5H3 |
InChI Key |
FOMIOYKPZSUCBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)N(C)C3=CC=CC=C3C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{methyl[(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid with methylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with methyl 2-aminobenzoate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{methyl[(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-{methyl[(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-{methyl[(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular proteins involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Structural Differences
- Core Heterocycle: Target Compound: Tetrahydrobenzofuran (bicyclic, partially saturated) with a ketone and methyl substituents . Triazine Analogs: 1,3,5-Triazine core (planar, aromatic) with phenoxy and amino substituents (e.g., Compounds 5k, 5l, and 4i in –4) . Sulfonylurea Herbicides: Triazine cores linked via sulfonylurea bridges (e.g., metsulfuron methyl ester) .
- Functional Groups: The target compound lacks the sulfonylurea or amino-triazine linkages seen in herbicides, instead featuring a methylcarbamoyl group.
Physicochemical Properties
Key Observations :
- Melting Points : Triazine-based compounds exhibit a wide range (79–220°C), influenced by polarity and hydrogen-bonding capacity. The target compound’s tetrahydrobenzofuran core may lower its melting point compared to aromatic triazines due to reduced crystallinity.
- Chromatographic Behavior: Triazine analogs like 5k show lower Rf values in less polar solvents (hexane/EtOAc), suggesting moderate polarity. The target compound’s lipophilic benzofuran core may further reduce polarity, increasing retention in non-polar systems.
Research Findings and Implications
Biological Activity
Methyl 2-{methyl[(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through a review of existing literature, including case studies and research findings.
Chemical Structure and Properties
The compound belongs to a class of benzofuran derivatives characterized by their unique structural features which contribute to their biological properties. The molecular formula for this compound is . Its structure includes a benzofuran moiety that is known for various pharmacological activities.
Biological Activity
Anticancer Activity
Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit tubulin polymerization, thus preventing cancer cell proliferation. A study highlighted the structure-activity relationship (SAR) of these compounds, demonstrating that modifications in the benzofuran structure can enhance their potency against various cancer cell lines .
Antimicrobial Properties
Benzofuran derivatives have also been studied for their antimicrobial activities. Compounds with similar structural motifs have demonstrated effectiveness against a range of bacterial and fungal pathogens. The presence of specific functional groups appears to play a crucial role in enhancing their antimicrobial efficacy .
Mechanism of Action
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Many benzofuran derivatives act as inhibitors of key enzymes involved in cancer metabolism and microbial growth.
- Induction of Apoptosis : Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to cytotoxicity against neoplastic cells .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
